N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide
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Overview
Description
N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound features a 3-cyanophenyl group and a 5-methyl-2-furyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide typically involves the reaction of 3-cyanophenylamine with 3-(5-methyl-2-furyl)acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives
Reduction: Amino derivatives
Substitution: Substituted acrylamides
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme inhibitors.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-3-(2-furyl)acrylamide
- N-(4-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide
- N-(3-cyanophenyl)-3-(5-methyl-3-furyl)acrylamide
Uniqueness
N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide is unique due to the specific positioning of the cyanophenyl and methyl-furyl groups, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(3-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEDAFFTXFJVBR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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